molecular formula C20H19N5O5S2 B2879652 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898461-75-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2879652
CAS RN: 898461-75-1
M. Wt: 473.52
InChI Key: SOTJFHLZYAHDMI-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N5O5S2 and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • A study by Gull et al. (2016) involved the synthesis of similar compounds, specifically N-(6-arylbenzo[d]thiazol-2-yl)acetamides, using a C-C coupling methodology. These compounds were evaluated for various biological activities including antioxidant, haemolytic, antibacterial, and urease inhibition, showing moderate to good activities, particularly significant urease inhibition (Gull et al., 2016).

Antitumor Activity

  • Yurttaş et al. (2015) synthesized new derivatives involving a similar core structure for antitumor activity evaluation. These compounds were screened for their potential antitumor activity in vitro against human tumor cell lines, demonstrating considerable activity against certain cancer cell lines (Yurttaş et al., 2015).

Analgesic and Anti-inflammatory Agents

  • A study by Abu‐Hashem et al. (2020) focused on novel compounds derived from similar structures for their potential as analgesic and anti-inflammatory agents. These compounds were screened as cyclooxygenase inhibitors and showed significant activity in this regard (Abu‐Hashem et al., 2020).

Antimicrobial Properties

  • Research by Al-Khazragie et al. (2022) involved the synthesis and characterization of related compounds, which were tested for their antimicrobial properties. These compounds showed effectiveness against various bacterial strains (Al-Khazragie et al., 2022).

Anticonvulsant Evaluation

  • A study by Nath et al. (2021) synthesized and evaluated indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for their anticonvulsant activities, demonstrating significant effects in this area (Nath et al., 2021).

Gastric Inhibitory Activity

  • Homma et al. (1997) investigated compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide for their gastric (H+/K+)-ATPase-inhibitory activity. These studies help in understanding the potential gastric inhibitory effects of such compounds (Homma et al., 1997).

Cytotoxicity Evaluation as Potential Anticancer Agents

  • Mohammadi-Farani et al. (2014) synthesized derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide for cytotoxicity evaluation as potential anticancer agents. These studies contribute to the understanding of the compound's role in cancer treatment (Mohammadi-Farani et al., 2014).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S2/c1-28-14-5-2-12(3-6-14)22-18(27)23-19-24-25-20(32-19)31-11-17(26)21-13-4-7-15-16(10-13)30-9-8-29-15/h2-7,10H,8-9,11H2,1H3,(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTJFHLZYAHDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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